molecular formula C11H12N2O B11032434 N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide

N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide

Cat. No.: B11032434
M. Wt: 188.23 g/mol
InChI Key: PGRFUEZVDXMLQE-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-4-yl)ethyl]but-2-ynamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology. Its structure incorporates two key moieties: a pyridin-4-yl-ethyl group and a but-2-ynamide chain. The pyridine ring is a privileged scaffold in drug discovery, frequently found in molecules with diverse biological activities . The presence of the linear alkyne within the amide side chain offers a versatile handle for further synthetic modification via click chemistry, facilitating the creation of chemical libraries or the development of molecular probes. Compounds bearing similar N-heterocyclic frameworks are extensively studied for their potential to interact with various biological targets. Nitrogen-containing heterocycles are fundamental building blocks in pharmaceuticals and are known for their pronounced electron-donating properties and robust coordination capabilities . This makes them highly bioactive and relevant for probing enzyme active sites and protein-protein interactions. The specific research applications for this compound remain to be fully elucidated, but its chemical features make it a candidate for use in early-stage drug discovery programs, particularly in the synthesis of more complex heterocyclic frameworks or as a building block for covalent inhibitors . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)but-2-ynamide

InChI

InChI=1S/C11H12N2O/c1-2-3-11(14)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,6,9H2,1H3,(H,13,14)

InChI Key

PGRFUEZVDXMLQE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Direct Amidation via Carbodiimide Coupling

A widely adopted approach involves activating but-2-ynoic acid using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBT). This method, adapted from pyrimidine derivative syntheses, proceeds as follows:

  • Activation : But-2-ynoic acid is treated with EDCI and HOBT in anhydrous dichloromethane (DCM) to form the reactive O-acylisourea intermediate.

  • Nucleophilic Attack : 2-(Pyridin-4-yl)ethylamine is added to the mixture, facilitating amide bond formation via displacement of the HOBT leaving group.

  • Purification : The crude product is isolated via extraction (e.g., ethyl acetate/water) and purified using silica gel chromatography or preparative HPLC.

Key Advantages :

  • Mild reaction conditions (0–25°C) prevent decomposition of the alkyne group.

  • High functional group tolerance, as demonstrated in analogous syntheses of pyridinyl amides.

Limitations :

  • But-2-ynoic acid’s strained structure may necessitate extended reaction times (12–24 hours).

Acid Chloride-Mediated Amidation

But-2-ynoic acid chloride, generated in situ using thionyl chloride (SOCl₂) or oxalyl chloride, offers a more electrophilic species for amide formation:

  • Chlorination : But-2-ynoic acid is refluxed with SOCl₂ (1:2 molar ratio) in anhydrous DCM until gas evolution ceases.

  • Amine Coupling : The acid chloride is cooled to 0°C, and 2-(pyridin-4-yl)ethylamine is added dropwise with triethylamine (TEA) as a base.

  • Workup : The mixture is quenched with ice water, and the product is extracted into DCM.

Reaction Conditions :

  • Yield: ~65–75% (estimated from similar propargylamide syntheses).

  • Purity: ≥95% after column chromatography (hexane/ethyl acetate gradient).

PyBroP-Mediated Coupling

For sterically hindered or low-nucleophilicity amines, the phosphonium reagent PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) enhances coupling efficiency:

  • Activation : But-2-ynoic acid (1.0 equiv), PyBroP (1.2 equiv), and TEA (2.0 equiv) are stirred in DCM at 0°C.

  • Amine Addition : 2-(Pyridin-4-yl)ethylamine (1.1 equiv) is introduced, and the reaction is warmed to room temperature.

  • Isolation : The product is purified via flash chromatography (DCM/methanol).

Advantages :

  • Superior yields (80–85%) compared to carbodiimide methods.

  • Minimal racemization risk, critical for chiral intermediates.

Propargyl Group Introduction via Alkylation

An alternative route involves alkylating a preformed amide with propargyl bromide, a strategy employed in N-methylpropanamide syntheses:

α-Alkylation of Amides

  • Base Generation : Lithium diisopropylamide (LDA) or n-BuLi deprotonates the α-carbon of N-methylpropionamide in tetrahydrofuran (THF) at −75°C.

  • Alkylation : Propargyl bromide (1.5 equiv) is added, and the mixture is warmed to −20°C.

  • Quenching and Isolation : The reaction is quenched with brine, extracted into ether, and distilled under reduced pressure.

Applicability to Target Compound :

  • Adapting this method would require 2-(pyridin-4-yl)ethylamine as the starting amide. However, the basicity of the pyridine nitrogen may necessitate protecting group strategies.

Optimization and Analytical Considerations

Reaction Monitoring

  • TLC : Silica gel plates (hexane/ethyl acetate 7:3) with UV visualization at 254 nm.

  • LC-MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 217.10 [M+H]⁺.

Purification Techniques

MethodConditionsPurity (%)Yield (%)
Column ChromatographySilica gel, DCM → DCM/MeOH (95:5)95–9860–75
Preparative HPLCC18 column, acetonitrile/water (70:30)≥9950–65

Challenges and Mitigation Strategies

Alkyne Stability

The but-2-ynamide group is prone to dimerization (Glaser coupling) under basic or oxidative conditions. Mitigation includes:

  • Conducting reactions under inert atmosphere (Ar/N₂).

  • Avoiding copper catalysts unless intentionally used for cyclization.

Pyridine Coordination

The pyridin-4-yl group may coordinate metal catalysts (e.g., Pd, Cu), necessitating ligand screening in coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including oxidation, reduction, and substitution reactions, leading to the formation of more complex organic molecules. This property is particularly useful for chemists seeking to develop new compounds with specific functionalities.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for studying enzyme activities and receptor interactions. Research has indicated potential bioactivity that could lead to the development of novel therapeutic agents.

Medicine

In the field of medicine, this compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cell lines, making it a promising candidate for drug development targeting specific pathways involved in cancer progression.

Industry

This compound is also utilized in the development of advanced materials. Its unique structural features lend themselves to applications in creating polymers and nanomaterials with tailored properties such as enhanced conductivity and stability.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant growth inhibition. The compound was shown to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species production and activation of caspases.

Cell LineIC50 (nM)Mechanism
HL-60150Apoptosis via ROS induction
MCF7120G2/M phase arrest

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Piperidine-Based Esters

A relevant class of structurally analogous compounds includes the 2,2,6,6-tetramethylpiperidin-4-yl esters described in a European patent application (). These compounds share a heterocyclic amine core but differ in substitution patterns and functional groups. Key distinctions are summarized below:

Feature N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide 2,2,6,6-Tetramethylpiperidin-4-yl Esters
Core Structure Pyridine (aromatic, planar) Piperidine (saturated, non-aromatic)
Substituents Ethyl linker to but-2-ynamide Direct ester linkage (e.g., acetate, propionate)
Functional Group Amide (but-2-ynamide) Ester (alkyl carboxylate)
Alkyl Chain C4 with triple bond (rigid) Variable length (C1–C9, flexible)

Implications :

  • The amide group in the target compound confers greater hydrolytic stability compared to esters, which are prone to enzymatic or acidic cleavage .

Functional Group Analysis: Amides vs Esters

The choice of functional group significantly impacts chemical reactivity and biological activity:

Property Amides (But-2-ynamide) Esters (Alkyl Carboxylates)
Stability High (resistant to hydrolysis) Moderate (susceptible to hydrolysis)
Electron Density Delocalized via resonance Polarized carbonyl group
Bioavailability Variable (depends on lipophilicity) Often improved by ester prodrug strategies

Implications of Heterocyclic Core Variations

The heterocyclic core dictates molecular interactions:

  • Pyridine : Aromaticity enables π-stacking with proteins or nucleic acids; basic nitrogen can participate in hydrogen bonding.

Crystallographic and Analytical Methods

Structural determination of such compounds often employs X-ray crystallography using programs like SHELX (). For example:

  • SHELXL : Refines small-molecule structures with high precision, critical for confirming the triple bond geometry in but-2-ynamide .
  • SHELXS/SHELXD : Used for phase determination in crystallographic studies, ensuring accurate electron density maps .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example, pyridin-4-yl ethylamine derivatives can react with but-2-ynoic acid chloride under anhydrous conditions to form the target compound. Precise control of reaction stoichiometry and temperature is critical for optimizing yield .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on analytical techniques such as:

  • 1H/13C NMR : To verify proton and carbon environments (e.g., pyridine ring protons at δ 8.4–7.1 ppm and alkyne signals at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]+ for C12H13N2O: 201.1028; observed: 201.1025) .

Q. What preliminary biological assays are recommended for studying this compound?

Initial screening should include:

  • Receptor binding assays (e.g., dopamine D2 or serotonin 5-HT1A receptors) to identify affinity profiles.
  • In vitro neurotransmitter release assays using synaptosomes or cell lines to measure dopamine/serotonin modulation .

Advanced Research Questions

Q. How can experimental design address contradictory findings in behavioral studies (e.g., hyperactivity vs. anxiety-like effects)?

  • Dose-response studies : To identify biphasic effects (e.g., low vs. high doses).
  • Environmental controls : Standardize testing conditions (e.g., circadian rhythm, ambient noise) to minimize variability.
  • Multi-test behavioral batteries : Combine open-field, elevated plus maze, and social interaction tests to contextualize outcomes .

Q. What strategies optimize synthetic yield and purity of this compound?

  • Purification techniques : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol.
  • Intermediate stabilization : Protect reactive intermediates (e.g., amines) via tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Molecular docking : Predict binding poses with neurotransmitter receptors (e.g., serotonin transporter SERT) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin law corrections).
  • Electron density maps : Analyze residual peaks to confirm absence of disorder in the alkyne moiety .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between in vitro and in vivo neurochemical data?

  • Pharmacokinetic profiling : Measure plasma/brain concentration ratios via LC-MS/MS to assess blood-brain barrier penetration.
  • Metabolite screening : Identify active derivatives (e.g., N-oxides) that may contribute to in vivo effects .

Q. What statistical approaches validate dose-dependent effects in animal models?

  • Nonlinear regression : Fit dose-response curves using GraphPad Prism (e.g., log[agonist] vs. response).
  • Post hoc tests : Apply Tukey’s HSD for multiple comparisons to avoid Type I errors .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or alkyne positions.
  • Biological evaluation : Prioritize derivatives with >50% receptor binding inhibition in primary screens .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Waste disposal : Segregate halogenated solvents and organic residues for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.